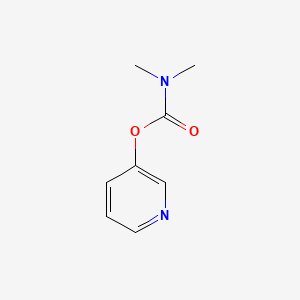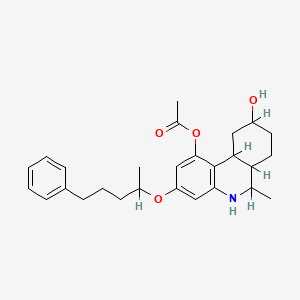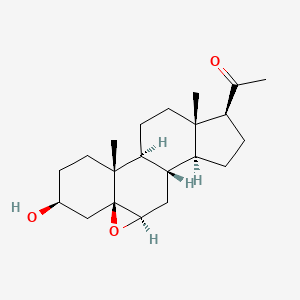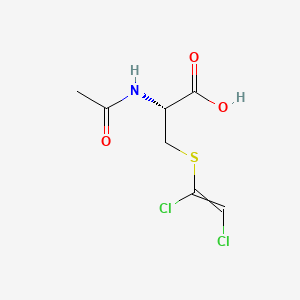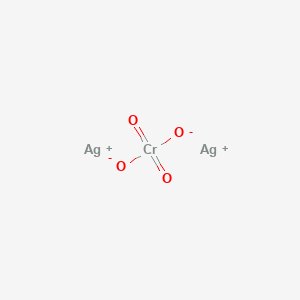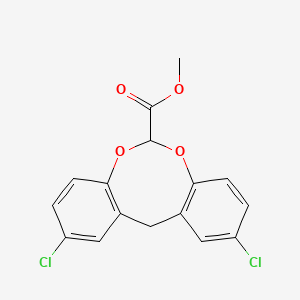
Treloxinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Treloxinate tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Química: Se utiliza como reactivo en la síntesis orgánica para la preparación de diversos derivados.
Biología: Se estudia por sus efectos sobre el metabolismo de los lípidos y su potencial como agente hipolipemiante.
Medicina: Se investiga por su posible uso en el tratamiento de la hiperlipidemia y las enfermedades cardiovasculares relacionadas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Treloxinate se puede sintetizar mediante un proceso de varios pasos que implica la cloración de derivados del ácido benzoico seguida de esterificación. Las condiciones de reacción típicamente involucran el uso de agentes clorantes como cloruro de tionilo o pentacloruro de fósforo, y la esterificación se lleva a cabo utilizando metanol en presencia de un catalizador como el ácido sulfúrico .
Métodos de producción industrial: A escala industrial, la producción de this compound implica pasos similares pero con condiciones optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para los procesos de cloración y esterificación para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: Treloxinate experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar usando agentes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos.
Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como hidruro de litio y aluminio, lo que resulta en la formación de alcoholes.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en solución acuosa.
Principales productos formados:
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Derivados hidroxilados o aminados.
Mecanismo De Acción
Treloxinate ejerce sus efectos principalmente a través de la activación del receptor alfa activado por proliferador de peroxisomas (PPAR alfa). Esta activación conduce a la modulación de la expresión genética involucrada en el metabolismo de los lípidos, lo que resulta en niveles disminuidos de triglicéridos y colesterol de baja densidad, y niveles aumentados de colesterol de alta densidad . Los objetivos moleculares incluyen enzimas como la lipasa lipoproteica y la apolipoproteína A-I .
Comparación Con Compuestos Similares
Treloxinate es similar a otros fibratos como fenofibrato y gemfibrozil. Es único en su estructura química específica, que incluye la porción diclorobenzo[d][1,3]benzodioxocina. Esta característica estructural contribuye a su perfil farmacológico y potencia distintos .
Compuestos similares:
- Fenofibrato
- Gemfibrozil
- Clofibrato
- Bezafibrato
- Halofenato
This compound destaca por su mayor eficacia en la reducción de los niveles de triglicéridos y su perfil de seguridad favorable en comparación con algunos de los otros fibratos .
Propiedades
Número CAS |
30910-27-1 |
|---|---|
Fórmula molecular |
C16H12Cl2O4 |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
methyl 3,7-dichloro-5H-benzo[d][1,3]benzodioxocine-11-carboxylate |
InChI |
InChI=1S/C16H12Cl2O4/c1-20-15(19)16-21-13-4-2-11(17)7-9(13)6-10-8-12(18)3-5-14(10)22-16/h2-5,7-8,16H,6H2,1H3 |
Clave InChI |
BORQIQWYKSNHKN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1OC2=C(CC3=C(O1)C=CC(=C3)Cl)C=C(C=C2)Cl |
SMILES canónico |
COC(=O)C1OC2=C(CC3=C(O1)C=CC(=C3)Cl)C=C(C=C2)Cl |
| 30910-27-1 | |
Sinónimos |
methyl 2,10-dichloro-1(2H)-dibenzo(d,g)(1,3)dioxocin-6-carboxylate treloxinate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


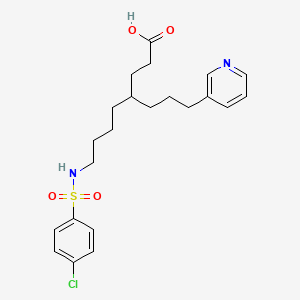
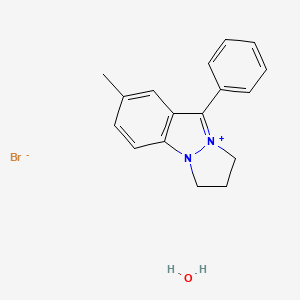
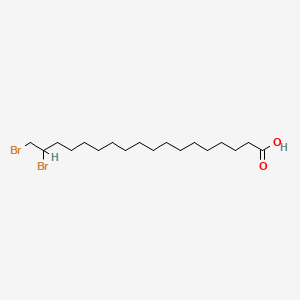
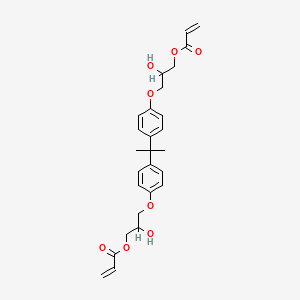
![1-phenyl-3-[4-(propan-2-yl)phenyl]propane-1,3-dione](/img/structure/B1207770.png)
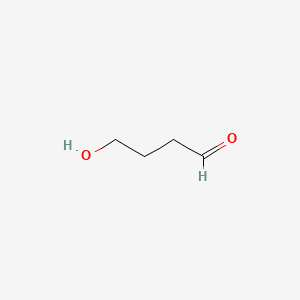
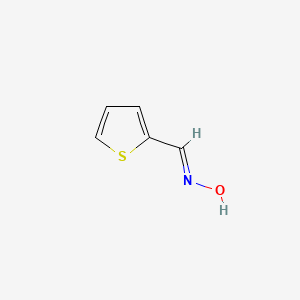
![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)
